(R)-3-methylhexanoic acid
Overview
Description
®-3-methylhexanoic acid , also known as isovaleric acid , is an organic compound with the chemical formula C6H12O2 . It belongs to the class of carboxylic acids and is characterized by its pungent odor reminiscent of sweaty socks or cheese. The compound occurs naturally in certain foods, such as cheese, and is also produced during the metabolism of certain amino acids in the human body.
Synthesis Analysis
The synthesis of ®-3-methylhexanoic acid involves several methods, including chemical and microbial processes. One common approach is the oxidation of isovaleraldehyde using oxidizing agents such as potassium permanganate or chromic acid. Additionally, microbial fermentation by certain bacteria and yeasts can yield ®-3-methylhexanoic acid as a metabolic product.
Molecular Structure Analysis
The molecular structure of ®-3-methylhexanoic acid consists of a six-carbon aliphatic chain with a carboxylic acid functional group at one end. The compound exists as a colorless liquid at room temperature and has a boiling point of approximately 174°C .
Chemical Reactions Analysis
®-3-methylhexanoic acid participates in various chemical reactions, including esterification, amidation, and oxidation. For instance:
- Esterification : It can react with alcohols to form esters, which are commonly used in flavor and fragrance industries.
- Amidation : Reaction with ammonia or amines leads to the formation of amides.
- Oxidation : Under controlled conditions, it can be oxidized to produce valeric acid.
Physical And Chemical Properties Analysis
- Physical State : Colorless liquid.
- Odor : Pungent, resembling sweaty socks or cheese.
- Solubility : Soluble in water and organic solvents.
- Boiling Point : Approximately 174°C .
- Density : Around 0.93 g/cm³ .
Safety And Hazards
- Safety : ®-3-methylhexanoic acid is generally considered safe for use in food and flavor applications. However, exposure to high concentrations may cause skin and eye irritation.
- Hazards : The compound is flammable and should be handled with care. Ingestion or inhalation of large quantities can lead to adverse effects.
Future Directions
Research on ®-3-methylhexanoic acid continues to explore its applications in flavor enhancement, pharmaceuticals, and biofuels. Investigating its potential as a metabolic marker or therapeutic agent remains an exciting avenue for future studies.
properties
IUPAC Name |
(3R)-3-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQMQVJXSRMTCJ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311491 | |
Record name | (3R)-3-Methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-methylhexanoic acid | |
CAS RN |
22328-90-1 | |
Record name | (3R)-3-Methylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22328-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylhexanoic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022328901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Methylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLHEXANOIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4LA3OW7N0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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